(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid typically involves the nitration of a fluorinated benzene derivative followed by a series of reactions to introduce the propenoic acid group. One common method involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis strategies, which offer better control over reaction conditions and higher efficiency compared to traditional batch reactors . This method is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-Fluoro-2-nitrobenzotrifluoride: Used as an intermediate in pharmaceutical synthesis.
Pyrazole derivatives: Known for their biological activities and applications in various fields.
Trifluorotoluene: An organic compound with similar solvating properties.
Uniqueness
(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
682804-92-8 |
---|---|
Molecular Formula |
C9H6FNO4 |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6FNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,(H,12,13) |
InChI Key |
IPLPFRYUGPCKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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